molecular formula C11H12O2 B6146186 3-cyclopropyl-4-methylbenzoic acid CAS No. 1538015-77-8

3-cyclopropyl-4-methylbenzoic acid

Cat. No.: B6146186
CAS No.: 1538015-77-8
M. Wt: 176.2
InChI Key:
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Description

3-Cyclopropyl-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, featuring a cyclopropyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methylbenzoic acid with cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of 3-nitro-4-hydroxybenzoic acid ester as a starting material. This ester undergoes alkylation with cyclopropyl methoxy and subsequent reduction to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 3-cyclopropyl-4-methylbenzaldehyde, while reduction with LiAlH4 can produce 3-cyclopropyl-4-methylbenzyl alcohol .

Scientific Research Applications

3-Cyclopropyl-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. Detailed studies on its molecular interactions are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropylbenzoic acid
  • 4-Methylbenzoic acid
  • 3-Cyclopropyl-4-hydroxybenzoic acid

Uniqueness

3-Cyclopropyl-4-methylbenzoic acid is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring. This combination of substituents can significantly alter the compound’s chemical properties and reactivity compared to its analogs .

Properties

CAS No.

1538015-77-8

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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